molecular formula C17H24N6S B6441848 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549047-19-8

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Cat. No. B6441848
CAS RN: 2549047-19-8
M. Wt: 344.5 g/mol
InChI Key: GGVQIRBTUBHIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . The structure also includes a piperazine ring, which is a common feature in many pharmaceuticals .


Chemical Reactions Analysis

Pyrimidine and piperazine derivatives can undergo a variety of chemical reactions, often involving the functional groups attached to the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. Generally, pyrimidine derivatives exhibit a wide range of properties due to the versatility of the pyrimidine ring .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives act as kinase inhibitors, interfering with cell signaling pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Pyrimidine derivatives are a focus of ongoing research due to their prevalence in biological systems and their potential for therapeutic applications .

properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6S/c1-5-14-10-18-16(19-11-14)23-8-6-22(7-9-23)15-12(2)13(3)20-17(21-15)24-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVQIRBTUBHIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

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